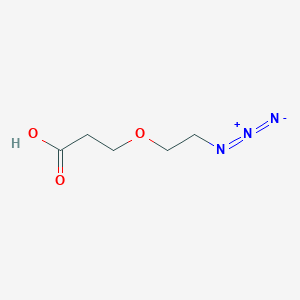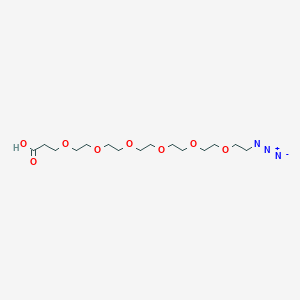
Azido-PEG6-Acid
Overview
Description
Azido-PEG6-Acid is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal carboxylic acid group. This compound is known for its high solubility in aqueous media and its ability to participate in click chemistry reactions. The azide group can react with alkyne, BCN, and DBCO groups to form stable triazole linkages, making it a valuable tool in bioconjugation and drug development .
Mechanism of Action
Target of Action
Azido-PEG6-Acid is primarily used as a linker in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
As a component of protacs, it plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and PROTACs leverage this system to selectively degrade target proteins .
Pharmacokinetics
It is known to be soluble in water, dmso, dcm, and dmf , which may influence its bioavailability.
Result of Action
As a component of protacs, it contributes to the selective degradation of target proteins . This can have various effects depending on the specific target protein being degraded.
Biochemical Analysis
Biochemical Properties
Azido-PEG6-Acid plays a significant role in biochemical reactions, particularly in the formation of PROTAC molecules . It interacts with enzymes and proteins that contain Alkyne groups, forming a stable triazole linkage through a copper-catalyzed azide-alkyne cycloaddition reaction .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the formation of these molecules, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules containing Alkyne groups . The copper-catalyzed azide-alkyne cycloaddition reaction it undergoes results in the formation of a stable triazole linkage, which is a key step in the synthesis of PROTACs .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the PROTACs it helps to form
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As a linker in the formation of PROTACs, its effects would likely be indirect and dependent on the properties of the specific PROTAC being synthesized .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne cycloaddition reaction .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its role as a linker in the formation of PROTACs
Subcellular Localization
As a linker in the formation of PROTACs, it is likely to be found wherever these molecules exert their effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG6-Acid is typically synthesized through a multi-step process that involves the functionalization of PEG with azide and carboxylic acid groups. The general synthetic route includes:
Activation of PEG: PEG is first activated by reacting with a suitable activating agent such as tosyl chloride to form PEG-tosylate.
Substitution Reaction: The PEG-tosylate is then reacted with sodium azide to introduce the azide group, forming PEG-azide.
Carboxylation: Finally, the PEG-azide is reacted with a carboxylating agent such as succinic anhydride to introduce the terminal carboxylic acid group, yielding this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride.
Azidation: The activated PEG is then reacted with sodium azide in large reactors.
Carboxylation: The PEG-azide is carboxylated using succinic anhydride under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Azido-PEG6-Acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkyne groups in the presence of copper catalysts (CuAAC) to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes such as DBCO and BCN without the need for a catalyst
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts.
SPAAC: Does not require any catalyst but uses strained alkynes like DBCO and BCN
Major Products
Scientific Research Applications
Azido-PEG6-Acid has a wide range of applications in scientific research, including:
Bioconjugation: Used to link biomolecules such as proteins and nucleic acids through click chemistry.
Drug Development: Serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Imaging: Used in the development of imaging agents for diagnostic purposes.
Material Science: Employed in the synthesis of functionalized polymers and hydrogels .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-Acid: Similar structure but with a shorter PEG chain.
Azido-PEG8-Acid: Similar structure but with a longer PEG chain.
Azido-PEG12-Acid: Similar structure but with an even longer PEG chain
Uniqueness
Azido-PEG6-Acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where both properties are essential .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYQHDQBMAJDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


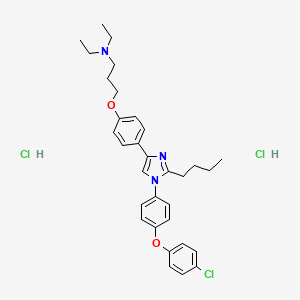

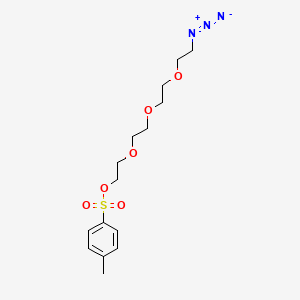


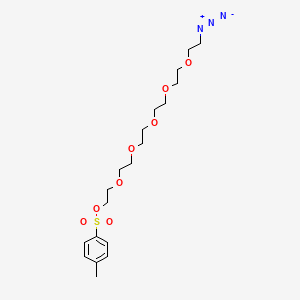
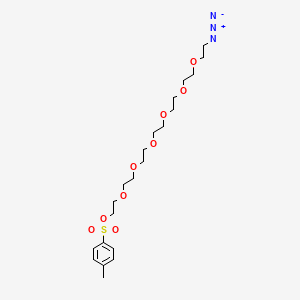
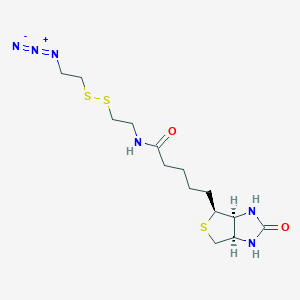
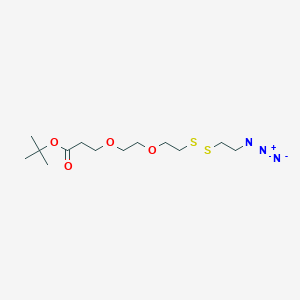
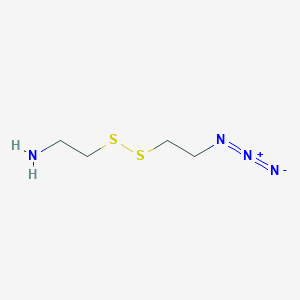


![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
